3-Carboxy-4-(trifluoromethoxy)phenylboronic acid
Overview
Description
3-Carboxy-4-(trifluoromethoxy)phenylboronic acid is a unique chemical compound with the empirical formula C8H6BF3O5 and a molecular weight of 249.94 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound has been characterized by 1H, 13C, 11B, and 19F NMR spectroscopy . The introduction of the -OCF3 group influences the acidity, depending on the position of a substituent . Molecular and crystal structures of ortho and para isomers were determined by the single crystal XRD method .Physical And Chemical Properties Analysis
This compound is a solid compound . The acidity of all the isomers was evaluated by both spectrophotometric and potentiometric titrations .Scientific Research Applications
Suzuki-Miyaura Coupling
The compound is used in Suzuki-Miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Liquid Crystalline Fluorobiphenylcyclohexenes and Difluoroterphenyls
The compound has been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings .
Synthesis of o-Phenylphenols
It has also been used in the synthesis of o-phenylphenols as potent leukotriene B4 receptor agonists .
Synthesis of Biologically Active Molecules
The compound is a reactant involved in the synthesis of biologically active molecules including :
Safety and Hazards
Mechanism of Action
Target of Action
Mode of Action
Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with diols, which are present in many biological molecules .
Biochemical Pathways
Boronic acids are known to be involved in suzuki–miyaura cross-coupling reactions, which are widely applied in carbon–carbon bond-forming reactions .
Result of Action
Similar boronic acid compounds have been used in the synthesis of biologically active molecules, which suggests that they may have significant effects at the molecular and cellular levels .
Action Environment
The stability and reactivity of boronic acids are known to be influenced by factors such as ph and the presence of diols .
properties
IUPAC Name |
5-borono-2-(trifluoromethoxy)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3O5/c10-8(11,12)17-6-2-1-4(9(15)16)3-5(6)7(13)14/h1-3,15-16H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQWULMXJNHMDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(F)(F)F)C(=O)O)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2096329-67-6 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096329-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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